Guanidine sulfamate
Overview
Description
Guanidine Sulfamate, also known as Aminomethanamidine Sulfamate, Iminourea Sulfamate, or Carbamidine Sulfamate, is a compound with the molecular formula CH₅N₃xH₃NO₃S . It is used as a flame retardant and is also found in the form of its calcium salt . It is used as an additive for detergent compositions and other chemical products .
Synthesis Analysis
Guanidine Sulfamate can be synthesized from the reaction mixture of urea and an ammonium aqua-ammonosulfate, such as ammonium imidosulfonate . The hydrolysis in this method is carried out at a temperature not exceeding 100° C, preferably at about 70° C . After the hydrolysis reaction, the hydrolysis product is admixed with calcium hydroxide or oxide and the desired Guanidine Sulfamate is obtained from the liquid portion from which the excess of the calcium ions has been removed .Molecular Structure Analysis
The molecular formula of Guanidine Sulfamate is CH₈N₄O₃S . It has an average mass of 156.164 Da and a Monoisotopic mass of 156.031708 Da .Chemical Reactions Analysis
Guanidines, including Guanidine Sulfamate, have received much attention due to their important applications in many fields, such as pharmaceutics, organometallic and coordination chemistry, and organic synthesis . Synthetic preparation approaches to guanidines are still in great demand . Recent developments on synthetic methods include transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reaction of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions .Physical And Chemical Properties Analysis
Guanidine Sulfamate has a melting point of 128°C . Its molecular weight is 156.16 .Scientific Research Applications
Synthesis and Heterocyclization
- Synthesis of Alkoxy- and Aminomethylene Derivative Guanidine Sulfamates : Research has explored the alkoxylation and aminomethylation reactions of guanidine sulfamates, resulting in high-yield products. These derivatives, when heterocyclized, form functionally substituted pyrimidines and exhibit significant bactericidal properties (Mammadov et al., 2016).
Flame Retardant Properties
- Flame Retardant Efficiency in Wood Pulp Paper : Guanidine sulfamate, when used as a flame retardant for wood pulp paper, showed differing efficiencies and mechanisms compared to guanidine phosphate. Analysis through various techniques like thermogravimetric analysis and scanning electron microscopy helped understand these differences (Wang et al., 2017).
Pharmaceutical Research
- Synthesis of Saxitoxin : Guanidine sulfamate played a role in the asymmetric synthesis of saxitoxin, a bis-guanidinium compound. This synthesis involved complex processes like oxathiazinane dioxide heterocycles assembly and dehydrative cyclization, highlighting its potential in pharmaceutical research (Fleming & Du Bois, 2006).
Catalysis and Ionic Liquids
- Guanidine-Based Ionic Liquids in Biolubricant Synthesis : The synthesis of 1,1,3,3-tetramethylguanidinium hydrogen sulphate from guanidine and its application as an ionic liquid catalyst in the production of biolubricant esters demonstrates its significance in green chemistry and industrial applications (Porwal et al., 2016).
Atmospheric Science
- Role in Atmospheric New-Particle Formation : Guanidine as a stabilizer in atmospheric new-particle formation has been studied, especially its role in enhancing sulfuric acid-driven particle formation. This research is crucial in understanding atmospheric chemistry and climate dynamics (Myllys et al., 2018).
Drug Delivery Systems
- Application in Drug Delivery Systems : The use of guanidine-containing polymers to modify silica particles for drug encapsulation and controlled release, with emphasis on pH responsiveness, showcases its potential in advanced pharmaceutical delivery technologies (Timin et al., 2015).
Polymer Synthesis and Flame Retardancy
- Flame Retardancy in Polyamide 6 : Guanidine sulfamate, in combination with melamine polyphosphate, has been used to enhance the flame retardancy of Polyamide 6. This application is significant in material science, particularly in improving fire safety standards for widely used polymers (Coquelle et al., 2015).
Solar Cell Technology
- Enhancing Perovskite Solar Cells : Bifunctional guanidine sulfamate has been employed as an additive in perovskite solar cells, improving their efficiency and stability. This indicates its potential role in the development of renewable energy technologies (Liu et al., 2020).
Safety And Hazards
Future Directions
Guanidine Sulfamate has been studied for its high efficiency when combined with melamine polyphosphate (MPP) as a flame retardant for Polyamide 6 (PA6) . A decrease of the peak of the heat release rate by 30% compared to pure PA6 was obtained using only 5 wt% of a GAS/MPP mixture in a microscale calorimeter . This suggests potential future applications in various sectors, including home textiles, transportation, or construction .
properties
IUPAC Name |
guanidine;sulfamic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3.H3NO3S/c2-1(3)4;1-5(2,3)4/h(H5,2,3,4);(H3,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEUSAPFBRDCPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)N.NS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH8N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068604 | |
Record name | Sulfamic acid, compd. with guanidine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | Sulfamic acid, compd. with guanidine (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Guanidine sulfamate | |
CAS RN |
50979-18-5 | |
Record name | Guanidine sulfamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50979-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfamic acid, compd. with guanidine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050979185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfamic acid, compd. with guanidine (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sulfamic acid, compd. with guanidine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Guanidinium sulphamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.697 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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